molecular formula C18H18N4O4 B2931394 1,4-Bis[2-(phenylmethylene)-hydrazino]-1,4-dioxo-2,3-dihydroxy-butane CAS No. 882134-03-4

1,4-Bis[2-(phenylmethylene)-hydrazino]-1,4-dioxo-2,3-dihydroxy-butane

Cat. No.: B2931394
CAS No.: 882134-03-4
M. Wt: 354.366
InChI Key: XYDYEVZOXRMXBD-AYKLPDECSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis[2-(phenylmethylene)-hydrazino]-1,4-dioxo-2,3-dihydroxy-butane is an intriguing compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 1,4-Bis[2-(phenylmethylene)-hydrazino]-1,4-dioxo-2,3-dihydroxy-butane can involve multiple steps. Starting materials and reagents might include hydrazine derivatives and phenylmethylene compounds, which undergo condensation and oxidation reactions under controlled conditions to form the desired product. Reaction conditions typically require specific temperatures, pH levels, and catalysts to optimize yield and purity.

Industrial Production Methods:

On an industrial scale, the synthesis might be scaled up using batch or continuous processes. Efficient production methods would focus on maximizing the yield while minimizing waste and ensuring the safety of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

1,4-Bis[2-(phenylmethylene)-hydrazino]-1,4-dioxo-2,3-dihydroxy-butane can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of more oxidized derivatives.

  • Reduction: : Reducing agents such as sodium borohydride can reduce the compound, yielding reduced hydrazine derivatives.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can modify the phenylmethylene groups or the hydrazino functionalities.

Common Reagents and Conditions:

Typical reagents for these reactions include strong oxidizers, reducers, acids, bases, and specific solvents to facilitate the desired transformations. Conditions such as temperature, pressure, and pH must be carefully controlled to ensure reaction specificity and efficiency.

Major Products Formed:

Major products depend on the specific reactions and conditions but can include various oxidized or reduced derivatives, substituted compounds, and fragmented molecules resulting from cleavage reactions.

Scientific Research Applications

Chemistry: : This compound's unique structure makes it a valuable candidate for studying reaction mechanisms and developing new synthetic methodologies.

Biology: : Due to its potential interactions with biological molecules, it can be used in biochemical assays and studies on enzyme inhibition.

Medicine: : Researchers explore its potential as a drug candidate, particularly in areas like anti-cancer or anti-inflammatory therapies due to its reactive functionalities.

Industry: : The compound may find use in materials science, potentially contributing to the development of new polymers or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism by which 1,4-Bis[2-(phenylmethylene)-hydrazino]-1,4-dioxo-2,3-dihydroxy-butane exerts its effects involves its ability to undergo chemical transformations that modify its structure and reactivity. This compound can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular pathways through the formation of covalent bonds or alteration of molecular conformations.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis[2-(methylmethylene)-hydrazino]-1,4-dioxo-2,3-dihydroxy-butane: Features methyl instead of phenyl groups, affecting its chemical behavior and biological interactions.

This compound’s structure and versatility make it a fascinating subject for ongoing research in multiple scientific disciplines.

Properties

IUPAC Name

N,N'-bis[(E)-benzylideneamino]-2,3-dihydroxybutanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c23-15(17(25)21-19-11-13-7-3-1-4-8-13)16(24)18(26)22-20-12-14-9-5-2-6-10-14/h1-12,15-16,23-24H,(H,21,25)(H,22,26)/b19-11+,20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDYEVZOXRMXBD-AYKLPDECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C(C(C(=O)NN=CC2=CC=CC=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C(O)C(O)C(=O)N/N=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.